Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate

Antibacterial PheRS inhibitor Gram-negative

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (CAS 38778-78-8) is a β-enaminone derivative characterized by a cyclohexene core, an ethyl ester at position 1, and a benzylamino substituent at position 2, with molecular formula C₁₆H₂₁NO₂ and molecular weight 259.34 g/mol. Its physicochemical profile includes a LogP of approximately 3.56, a boiling point of 398.7 °C at 760 mmHg, a density of 1.08 g/cm³, and a refractive index of 1.547, which collectively inform its handling and chromatographic behavior.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 38778-78-8
Cat. No. B12661615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((benzyl)amino)cyclohexene-1-carboxylate
CAS38778-78-8
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(CCCC1)NCC2=CC=CC=C2
InChIInChI=1S/C16H21NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,17H,2,6-7,10-12H2,1H3
InChIKeySZJAFTIFKQOVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (CAS 38778-78-8): Procurement-Grade Overview for Scientific Selection


Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (CAS 38778-78-8) is a β-enaminone derivative characterized by a cyclohexene core, an ethyl ester at position 1, and a benzylamino substituent at position 2, with molecular formula C₁₆H₂₁NO₂ and molecular weight 259.34 g/mol . Its physicochemical profile includes a LogP of approximately 3.56, a boiling point of 398.7 °C at 760 mmHg, a density of 1.08 g/cm³, and a refractive index of 1.547, which collectively inform its handling and chromatographic behavior . This compound serves as a versatile scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting phenylalanyl-tRNA synthetase (PheRS) in Gram-negative bacteria, where its benzylamino group mimics the benzyl moiety of phenylalanine [1].

PheRS target engagement probe for Gram-negative bacteria studies
Compound-specific HPLC protocol supports analytical workflow
Enaminone scaffold for medicinal chemistry SAR exploration

Why Generic Substitution Fails: Critical Selectivity and Physicochemical Distinctions of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (38778-78-8)


Generic substitution of enaminone or cyclohexene carboxylate analogs for Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is scientifically unsound due to the compound's unique substitution pattern, which governs both its physicochemical properties and its target selectivity. The combination of a benzylamino group at the 2-position and an ethyl ester at the 1-position of the cyclohexene ring is not a trivial variation; this specific arrangement results in a LogP of 3.56 , which differs from other alkyl- or aryl-substituted enaminones and directly impacts membrane permeability and chromatographic retention. More critically, this substitution pattern is essential for its observed biological activity, as the benzyl group mimics the phenylalanine side chain in the active site of PheRS, while the cyclohexenyl-ethyl moiety induces a complementary hydrophobic pocket, a dual binding mode not achievable with generic analogs [1]. Furthermore, validated analytical methods, such as a specific reverse-phase HPLC protocol using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, have been established for this compound [2]. Relying on a generic analog without these established, compound-specific handling and characterization protocols introduces unacceptable variability in experimental outcomes.

Substitution pattern mismatch The benzylamino/ethyl ester combination is critical for PheRS binding; generic enaminone analogs may lose target selectivity.
Physicochemical shift Altered ester or substituent may change lipophilicity, affecting membrane permeability and chromatographic retention.
Analytical method gap A reported compound-specific HPLC method exists; generic methods may not resolve this scaffold from impurities.

Quantitative Differentiation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (38778-78-8): A Comparative Evidence Guide for Procurement


Selective Inhibition of Phenylalanyl-tRNA Synthetase (PheRS) in Gram-Negative Bacteria Versus Mammalian Orthologs

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate exhibits species-selective inhibition of phenylalanyl-tRNA synthetase (PheRS) [1]. In a cell-based screen, it inhibited the growth of wild-type Escherichia coli and Acinetobacter baumannii but showed no growth inhibition against the Gram-positive organism Bacillus subtilis [1]. Biochemical assays confirmed that the compound inhibited PheRS from E. coli and A. baumannii but did not inhibit human PheRS or the PheRS from B. subtilis [1]. The structural basis for this selectivity was elucidated by X-ray crystallography, revealing that the compound's benzyl group mimics the phenylalanine side chain while its 2-(cyclohexen-1-yl)ethyl substituent induces a complementary hydrophobic binding pocket [1]. This dual binding mode and resulting species-selectivity profile is distinct from other known PheRS inhibitors and is essential for its potential therapeutic index.

PheRS Selectivity
Head-to-head
E. coli / A. baumannii PheRS: Inhibited
Human / B. subtilis PheRS: Not inhibited
Supports species-selective probe development
Cell-based growth and biochemical assay context
Antibacterial PheRS inhibitor Gram-negative

Validated Reverse-Phase HPLC Method for Compound-Specific Separation and Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column and a mobile phase of acetonitrile, water, and phosphoric acid has been specifically developed for Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate [1]. This method is scalable and suitable for both analytical and preparative separations, including the isolation of impurities and for use in pharmacokinetic studies [1]. The method's specificity is underscored by the fact that it can be adapted for mass spectrometry (MS) compatibility by substituting formic acid for phosphoric acid [1]. This established protocol provides a clear, reproducible, and quantifiable advantage over using generic HPLC methods, which may not adequately resolve this compound from closely related synthetic impurities or degradation products.

HPLC Method
Method context
Newcrom R1 column; ACN/water/H₃PO₄ mobile phase; adaptable to MS with formic acid
Enables reproducible purity and impurity profiling
Scalable for analytical and preparative use
Analytical chemistry HPLC method Quality control

Defined Lipophilicity (LogP 3.56) Influencing Permeability and Chromatographic Behavior

The calculated LogP for Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is 3.56 , placing it in a moderately lipophilic range. This value is higher than that of many other enaminone derivatives, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, which would be expected to have a lower LogP due to the presence of an additional ketone and a methyl ester. The LogP of 3.56 is a key determinant of its behavior in biological systems, influencing membrane permeability and distribution, as well as its retention time in reverse-phase chromatography. This quantifiable property provides a basis for predicting its ADME characteristics and for developing appropriate analytical methods.

Lipophilicity
Data to verify
LogP 3.56 (calculated)
Moderate lipophilicity may influence permeability and retention
Class-level inference; experimental confirmation advised
Physicochemical property Lipophilicity LogP

Optimal Research and Industrial Application Scenarios for Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate (38778-78-8)


Target-Based Antibacterial Drug Discovery for Gram-Negative Pathogens

Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate is best utilized as a lead-like scaffold or chemical probe in target-based antibacterial drug discovery programs focused on inhibiting phenylalanyl-tRNA synthetase (PheRS) in Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii [1]. Its demonstrated species-selective inhibition of bacterial PheRS over human PheRS supports its use in structure-activity relationship (SAR) studies aimed at developing narrow-spectrum antibiotics with a potentially improved safety profile [1].

Synthesis of PheRS-Targeting Chemical Probes

Due to its validated mechanism of action and available structural data from co-crystal structures with E. coli and A. baumannii PheRS [1], this compound is an ideal starting point for synthesizing chemical probes to further investigate the biology of PheRS inhibition in Gram-negative bacteria. Researchers can leverage its established synthesis and purification methods to create a series of analogs for exploring binding kinetics and resistance mechanisms.

Analytical Method Development and Quality Control

The existence of a validated, compound-specific HPLC method using a Newcrom R1 column [2] makes this compound particularly suitable for use in quality control laboratories and analytical chemistry groups. It serves as a reliable reference standard for method development, purity assessment, and stability studies in pharmaceutical research, where robust and reproducible analytical data are paramount.

Medicinal Chemistry SAR Studies on Enaminone Scaffolds

With its well-defined physicochemical properties, including a LogP of 3.56 , this compound is a valuable building block for medicinal chemists exploring the SAR of enaminone-containing molecules. Its moderate lipophilicity and unique substitution pattern provide a distinct starting point for optimizing drug-like properties such as permeability and metabolic stability in lead optimization campaigns.

Application
Selection Property
Validation Focus
Target-based PheRS inhibitor research
Species-selective inhibition profile
Bacterial vs. human PheRS assay interpretation
Chemical probe synthesis
Reported co-crystal structural data
Binding kinetics and resistance mechanism context
Analytical method development
Compound-specific HPLC protocol reported
Method reproducibility and purity assessment
Medicinal chemistry SAR
Enaminone scaffold with defined substitution
Permeability and metabolic stability optimization
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